Methyl haematommate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5-3-7(12)6(4-11)9(13)8(5)10(14)15-2/h3-4,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFMUVDLJWXOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343723 | |
| Record name | Methyl haematommate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34874-90-3 | |
| Record name | Methyl haematommate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence, Distribution, and Isolation from Biological Sources
Isolation from Lichen Species
Parmotrema tinctorum
Parmotrema tinctorum, a species of foliose lichen, is a known producer of methyl haematommate. acs.orgresearchgate.netvjs.ac.vn Phytochemical investigations of P. tinctorum collected from Lam Dong province, Vietnam, have led to the isolation of this compound along with other compounds such as atranol, divaricatinic acid, methyl divaricatinate, atranorin (B1665829), and lecanoric acid. vjs.ac.vn In another study on the same lichen species, this compound was isolated alongside orcinol, orsellinic acid, methyl orsellinate, lecanorin, gyrophoric acid, and atranorin. scienceandtechnology.com.vnctu.edu.vn The presence of these compounds was suggested by color reactions on the lichen's upper cortex, which indicated the occurrence of atranorin, lecanoric acid, quinones, depsides, and xanthones. vjs.ac.vn
Stereocaulon caespitosum
The Antarctic lichen Stereocaulon caespitosum has been identified as a source of this compound. kopri.re.kr A phytochemical study of this fruticose lichen, which grows on stony surfaces and glacial debris on King George Island, Antarctica, resulted in the isolation of this compound. kopri.re.kr It was found among other mono-phenolic compounds like methyl orsellinate, atraric acid, and orcinol, which are considered primary constituents for the formation of more complex secondary lichen metabolites. kopri.re.kr The isolation of this compound from this species was part of a broader investigation that also identified a tridepside, two depsides, and a montagnetol derivative. kopri.re.kr
Stereocaulon graminosum
This compound has also been reported in Stereocaulon graminosum. koreascience.krkoreamed.org While detailed studies on the full chemical profile of this specific species are less common, the presence of this compound aligns with its occurrence in other members of the Stereocaulon genus. A study on Stereocaulon ramulosum also identified this compound. canterbury.ac.nzwikipedia.orgtandfonline.com
Presence in Other Plant Tissues
Beyond the world of lichens, this compound has been discovered in the bark of at least one species of higher plant.
Kermadecia sinuata Bark
A phytochemical investigation of the bark of Kermadecia sinuata, a rainforest tree from the Proteaceae family, led to the isolation of this compound. figshare.com This finding is significant as it extends the known distribution of this compound outside of lichens. In this study, this compound was isolated along with two previously undescribed compounds, kermafuranone and an onocerane-type triterpenoid, as well as the known compounds atranorin, β-sitosterol, and docosyl ferulate. figshare.com
Extraction and Initial Purification Methodologies
The isolation of this compound from its natural sources typically begins with solvent extraction, with methanolic techniques being commonly employed.
Methanolic Extraction Techniques
Methanol (B129727) is a frequently used solvent for the extraction of this compound from lichen and plant materials. kopri.re.krcanterbury.ac.nzfigshare.com In the case of Stereocaulon caespitosum, air-dried and powdered lichen was extracted by maceration in methanol at room temperature. kopri.re.kr For Stereocaulon ramulosum, methanol was determined to be the optimal extractant for maximizing antibiotic activity, and extraction was carried out using a Soxhlet apparatus. canterbury.ac.nz Similarly, the investigation of Kermadecia sinuata bark also utilized methanolic extraction as part of the initial steps to isolate its chemical constituents, including this compound. figshare.com Following the initial crude extraction, further purification steps, which are beyond the scope of this article, are necessary to obtain the pure compound.
Data Tables
Table 1: Occurrence of this compound in Biological Sources
| Biological Source | Family | Type | Location of Isolation | Other Isolated Compounds |
| Parmotrema tinctorum | Parmeliaceae | Lichen | Lam Dong province, Vietnam | Atranol, Divaricatinic acid, Methyl divaricatinate, Atranorin, Lecanoric acid, Orcinol, Orsellinic acid, Methyl orsellinate, Gyrophoric acid acs.orgresearchgate.netvjs.ac.vnscienceandtechnology.com.vnctu.edu.vn |
| Stereocaulon caespitosum | Stereocaulaceae | Lichen | King George Island, Antarctica | Tridepside, Depsides, Montagnetol derivative, Methyl orsellinate, Atraric acid, Orcinol kopri.re.kr |
| Stereocaulon graminosum | Stereocaulaceae | Lichen | Not Specified | Not specified in detail in the provided context. |
| Kermadecia sinuata | Proteaceae | Plant (Bark) | Not Specified | Kermafuranone, (+)-(5S,8R,9R,10S,5'S,8'S,9'R,10'S)-onocerane-8,8'-diol, Atranorin, β-sitosterol, Docosyl ferulate figshare.com |
Acetone (B3395972) Extraction Methods
Acetone is a commonly employed solvent for the extraction of this compound from lichens. vjs.ac.vn The process typically involves the use of dried and powdered lichen thalli to maximize the surface area for solvent interaction.
In one method, air-dried and crushed thalli of the lichen Parmotrema tinctorum were exhaustively extracted with acetone using a hot Soxhlet apparatus. vjs.ac.vn This continuous extraction method ensures a thorough removal of the desired compounds from the lichen material. Following extraction, the acetone solution is concentrated under reduced pressure, which often results in the precipitation of some components. vjs.ac.vn
Another approach involves performing extractions at room temperature. For instance, the powdered, air-dried thalli of Platismatia glauca and Pseudevernia furfuracea were submerged in acetone for 24 hours in dark-colored flasks to prevent photodegradation of the compounds. nih.gov The process was repeated to ensure complete extraction, and the resulting supernatants were combined and evaporated to dryness under a vacuum. nih.gov
The yield of the crude acetone extract can vary depending on the lichen species and the specific extraction conditions. For example, a 300g sample of Parmotrema tinctorum yielded 80.0g of crude acetone extract. vjs.ac.vn
Table 1: Examples of Lichen Species and Acetone Extraction Details
| Lichen Species | Extraction Method | Key Findings | Reference |
|---|---|---|---|
| Parmotrema tinctorum | Hot Soxhlet extraction with acetone. | Yielded a crude acetone extract from which this compound was isolated. | vjs.ac.vn |
| Platismatia glauca | Room temperature extraction with acetone for 24 hours. | Acetone was found to be an effective solvent for extracting phenolic compounds. | nih.gov |
Hexane (B92381) and Ethyl Acetate (B1210297) Partitioning
Following the initial extraction, partitioning with solvents of varying polarities, such as hexane and ethyl acetate, is a crucial step for the separation and purification of this compound from the crude extract. This liquid-liquid extraction technique separates compounds based on their differential solubility in two immiscible liquid phases.
In a study involving the lichen Stereocaulon ramulosum, a methanolic extract was first washed with hexane. canterbury.ac.nz The active compounds, including this compound, were then extracted from the evaporated hexane extracts using acetone. canterbury.ac.nz This indicates that partitioning can be used to remove certain impurities before focusing on the target compound.
A more common approach involves partitioning a crude extract between a polar and a non-polar solvent. For example, a crude acetone extract of Parmotrema tinctorum was subjected to solid-phase extraction and eluted with n-hexane and ethyl acetate, among other solvents, to afford different fractions. scienceandtechnology.com.vn Similarly, a crude methanolic extract of Peperomia pellucida was suspended in water and then partitioned sequentially with n-hexane and ethyl acetate. neliti.com This process separates the compounds into fractions based on their polarity, with less polar compounds dissolving in the hexane phase and moderately polar compounds in the ethyl acetate phase.
The ethyl acetate fraction is often where this compound and other phenolic compounds are concentrated. scienceandtechnology.com.vngrafiati.com This fraction can then be subjected to further chromatographic techniques, such as column chromatography over silica (B1680970) gel, to isolate the pure compound. grafiati.comresearchgate.net
Table 2: Research Findings on Hexane and Ethyl Acetate Partitioning for this compound Isolation
| Lichen/Plant Species | Initial Extract | Partitioning Solvents | Outcome for this compound | Reference |
|---|---|---|---|---|
| Stereocaulon ramulosum | Methanolic extract | Hexane, followed by Acetone extraction of the hexane residue. | This compound was isolated from the subsequent acetone extract. | canterbury.ac.nz |
| Parmotrema tinctorum | Acetone extract | n-hexane, ethyl acetate | This compound was found in the ethyl acetate fraction. | scienceandtechnology.com.vn |
| Peperomia pellucida | Ethanolic extract | n-hexane, ethyl acetate, butanol, water | This partitioning method separates compounds into different polarity fractions. | neliti.com |
Biosynthetic Pathways and Enzyme Mechanisms
Role as an Intermediate in Depside Biosynthesis
Methyl haematommate (methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate) is identified as a monoaromatic compound that serves as a crucial intermediate in the biosynthetic pathways of depsides farmaciajournal.comkoreamed.orgmdpi.com. Depsides are a major class of lichen secondary metabolites, characterized by two or more phenolic units linked by an ester bond farmaciajournal.com. The formation of these complex compounds from simpler monocyclic precursors often proceeds through esterification reactions farmaciajournal.com. This compound's position as an intermediate is underscored by its presence as a component of common lichen depsides, such as atranorin (B1665829) and norstictic acid canterbury.ac.nz.
Origin from Haematommic Acid and Depside Precursors
This compound is directly derived from haematommic acid, which itself is a monoaromatic compound mdpi.com. Haematommic acid, or its ester forms, is commonly found as a constituent of various depsides in lichens, including atranorin and norstictic acid canterbury.ac.nz.
A key mechanism for the generation of this compound involves the alcoholysis of depsides canterbury.ac.nz. For instance, studies have demonstrated that methanolysis of atranorin yields this compound along with atraric acid archive.org. This process entails the hydrolytic cleavage of the ester linkages within depsides, releasing their constituent benzoic acid derivatives. These derivatives can then undergo further modifications, such as methylation, to form compounds like this compound canterbury.ac.nzscispace.com.
Enzymatic Methylation Processes
The conversion of haematommic acid to this compound necessitates a methylation step, a process typically mediated by specific enzymes.
Enzymatic methylation reactions frequently utilize S-Adenosyl-L-Methionine (SAM) as the primary methyl group donor nih.govguidetopharmacology.org. SAM-dependent methyltransferases are a broad class of enzymes that catalyze the transfer of a methyl group from SAM to various acceptor molecules nih.gov. While SAM is a ubiquitous methyl donor in biological systems, specific methyltransferases directly responsible for the methylation of haematommic acid to form this compound in lichens have not been explicitly detailed in the provided literature. However, the involvement of such enzymes is biochemically plausible given the nature of the transformation nih.gov.
Cladoniamides, such as Cladoniamide F, are a group of bis-indole alkaloids isolated from Streptomyces uncialis, an actinomycete bacterium often associated with lichens nih.govebi.ac.ukebi.ac.uk. The biosynthesis of cladoniamides involves distinct gene clusters and enzymatic machinery within the bacterial organism ebi.ac.uk. Based on current research, there is no direct evidence to suggest that this compound, a compound primarily associated with lichen secondary metabolism, serves as a precursor or is directly involved in the biosynthetic pathways of cladoniamides. The origins and chemical structures of these two classes of compounds appear to be distinct, arising from different biological producers and biosynthetic routes ebi.ac.uk.
S-Adenosyl-L-Methionine (SAM)-Dependent Methyltransferases
Precursor-Product Relationships in Lichen Secondary Metabolism
This compound is integrated into the complex web of precursor-product relationships that characterize lichen secondary metabolism. Lichens are prolific producers of diverse secondary metabolites, many of which are synthesized via pathways like the acetyl-malonate pathway nih.govresearchgate.net. As a monoaromatic intermediate, this compound can serve as a fundamental building block for the biosynthesis of more intricate lichen substances. A clear example of its precursor role is observed in the total synthesis of nephroarctin (B1215150), a depside found in lichens like Nephroma arcticum. In this synthesis, 3,5-diformyl-2,4-dihydroxy-6-methylbenzoic acid (the S-component), a crucial part of the nephroarctin structure, was prepared from this compound wikipedia.org. This highlights this compound's importance as a versatile intermediate that can be further elaborated or incorporated into larger molecular architectures within the lichen's metabolic machinery wikipedia.org.
Synthetic Chemistry and Structural Modification
Synthetic Routes to Methyl Haematommate and Analogues
This compound, a naturally occurring compound, serves as a key intermediate in the synthesis of various complex lichen depsides.
While this compound itself is a natural product, its synthesis from simpler precursors has been explored. One reported approach involves the synthesis of 2,4-dihydroxy-3-formyl-6-methylbenzoic acid methyl ester, which is this compound, from 1,1-dichlorodimethyl ether and methyl orsellinate. chemicalbook.com This method provides a pathway to obtain this compound through a synthetic route. Furthermore, this compound has been identified as a crucial starting material for the total synthesis of more intricate lichen depsides, such as nephroarctin (B1215150) and phenarctin. rsc.orgwikipedia.org In these syntheses, this compound is transformed into a key S-component (3,5-diformyl-2,4-dihydroxy-6-methylbenzoic acid), which then condenses with an A-component to form the final depside structure. wikipedia.org
The functionalization of this compound involves chemical reactions that modify its existing functional groups or introduce new ones, often to create analogues or precursors for other compounds. This process is vital for exploring the chemical space around this compound and for synthesizing depsidones. General strategies for functionalization, particularly of methyl groups, often involve C-H bond activation, which can be achieved through various radical-mediated processes, such as methyl-iodination followed by oxidative deiodination. csic.esrsc.org Such reactions allow for the selective modification of relatively unreactive C(sp3)–H bonds. csic.es
Total Synthesis Approaches
Chemical Derivatization Strategies
This compound undergoes several specific chemical derivatization reactions, enabling the synthesis of a range of related compounds.
Benzylation of this compound (compound 16) has been investigated to introduce benzyl (B1604629) protecting groups. This reaction, typically carried out by stirring this compound with potassium carbonate and benzyl bromide in dry N,N-dimethylformamide under dry nitrogen for 24 hours, often results in a mixture of products. Specifically, the reaction yielded monobenzyl ethers (17 and 18) and the dibenzyl ether (19), alongside unreacted starting material, indicating a lack of high selectivity in the monobenzylation process. Benzyl ethers are widely used as protective groups in organic synthesis due to their stability. organic-chemistry.orgd-nb.info
Gattermann formylation is a significant derivatization strategy applied to this compound. This reaction involves the introduction of a formyl group onto an aromatic ring. For this compound (compound 3), Gattermann formylation yields a dialdehyde (B1249045) (compound 5). rsc.org The Gattermann reaction typically employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). lscollege.ac.inwikipedia.org Alternatively, zinc cyanide (Zn(CN)2) can be used as a safer solid substitute, which reacts in situ with HCl to generate the necessary HCN and serve as the Lewis acid catalyst. wikipedia.org The product of Gattermann formylation of this compound is 3,5-diformyl-2,4-dihydroxy-6-methylbenzoic acid, which is a crucial S-component in the synthesis of complex depsides like nephroarctin. wikipedia.org
This compound (compound 3) can be converted to haematommic acid (compound 4) through specific chemical transformations. One effective method involves treating this compound with boron tribromide, which smoothly yields haematommic acid. rsc.org This conversion is an important route to obtain haematommic acid, a related lichen metabolite. rsc.org It is also noted that basic hydrolysis of this compound can lead to decarboxylation. rsc.org
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic compounds, including Methyl haematommate. Both ¹H NMR and ¹³C NMR provide critical information on the hydrogen and carbon environments within the molecule, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its various proton environments. Key resonances include an aromatic proton, two phenolic hydroxyl protons, a formyl proton, a methoxyl group, and an aromatic methyl group. canterbury.ac.nz
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Chemical Shift (δH) |
| Aromatic Proton | 6.28 |
| Phenolic -OH (1) | 12.41 |
| Phenolic -OH (2) | 12.88 |
| Formyl Proton (-CHO) | 10.33 |
| Methoxyl (-OCH₃) | 3.96 |
| Aromatic Methyl (-CH₃) | 2.53 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon skeleton, revealing distinct signals for aromatic carbons, carbonyl carbons, and methyl carbons. canterbury.ac.nz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Chemical Shift (δC) |
| Aromatic -OH (1) | 168.10 |
| Aromatic -OH (2) | 166.46 |
| Aromatic -CH (1) | 152.18 |
| Aromatic -CH (2) | 112.04 |
| Aromatic -CH (3) | 108.34 |
| Aromatic -CH (4) | 103.78 |
| Aromatic Methyl (-CH₃) | 25.27 |
| Formyl Carbonyl (-CHO) | 193.67 |
| Ester Carbonyl (-COOCH₃) | 171.83 |
| Methoxyl (-OCH₃) | 52.33 |
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for establishing long-range carbon-proton correlations, aiding in the assignment of quaternary carbons and confirming the connectivity between different parts of the molecule. For this compound, HMBC data have been utilized to confirm its structure, showing correlations such as that of H-5 with C-1, C-3, C-4, and C-9, and the methoxyl protons with the carbon to which they are attached. tandfonline.com
Mass spectrometry (MS) techniques are employed to determine the molecular weight and formula of this compound, as well as to provide structural information through fragmentation patterns. proquest.com
Molecular Formula and Mass: this compound has a molecular formula of C10H10O5, corresponding to a molecular weight of 210.18 g/mol . canterbury.ac.nznih.gov Electrospray Ionization Mass Spectrometry (ESIMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly used to obtain accurate mass measurements, which are critical for confirming the elemental composition of the compound. While specific fragmentation data for this compound were not detailed in the provided sources, MS techniques typically involve ionization and subsequent fragmentation of the molecule, yielding a unique spectral fingerprint that assists in structural confirmation.
UHPLC/ESI/MS/MS: Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC/ESI/MS/MS) offers enhanced separation efficiency, reduced analysis time, and high sensitivity for the analysis of complex samples. nih.gov This technique is particularly valuable for the quantitative analysis and comprehensive chemical profiling of compounds, allowing for the detection of low-content components and providing detailed mass spectral information through multiple reaction monitoring (MRM) modes. nih.govnih.gov
Infrared (IR) spectroscopy provides information about the functional groups present in this compound by detecting molecular vibrations. Based on its structure as methyl 3-aldo-2:4-dihydroxy-6-methylbenzoate, characteristic absorption bands are expected. canterbury.ac.nz
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| Phenolic -OH | 3200-3600 (broad) | O-H stretch |
| Aldehyde C=O | ~1700 | C=O stretch |
| Ester C=O | ~1735 | C=O stretch |
| Aromatic C-H | 3100-3000 | C-H stretch |
| Aliphatic C-H | 3000-2850 | C-H stretch |
| Aromatic C=C | 1600-1585, 1500-1400 | C=C stretch |
These characteristic bands aid in confirming the presence of hydroxyl groups, carbonyl functionalities (aldehyde and ester), and the aromatic ring system within the this compound structure.
Mass Spectrometry (MS, ESIMS, HRESIMS, UHPLC/ESI/MS/MS)
Chromatographic Separation Techniques
Chromatographic methods are essential for the isolation, purification, and quantitative analysis of this compound from complex biological matrices, such as lichen extracts.
High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector (HPLC-UV), is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds. scispace.comresearchgate.net
HPLC-UV Method Parameters and Findings: A reversed-phase HPLC (RP-HPLC) method with photodiode array detection has been developed for the determination of polyphenolic substances, including ethyl haematommate, a closely related compound to this compound. scispace.comresearchgate.net Similar methodologies are applicable for this compound.
Table 3: Representative HPLC Parameters for Related Compounds (e.g., Ethyl Haematommate)
| Parameter | Description |
| Column Type | RP-HPLC (C18) |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm particle size |
| Elution Mode | Isocratic |
| Mobile Phase | Acetonitrile:Water (0.1% acetic acid) |
| Detection | Photodiode Array (UV) |
| Retention Time (Ethyl Haematommate) | 14.969 minutes scispace.com |
| Limit of Detection (LOD) (Ethyl Haematommate) | 42.63 ng scispace.com |
| Limit of Quantification (LOQ) (Ethyl Haematommate) | 69.03 ng scispace.com |
This method allows for baseline separation of compounds within a relatively short analysis time, demonstrating its suitability for rapid screening and quantification of such metabolites in biological samples. scispace.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. nih.govtamuc.edu It is primarily used for the analysis of volatile and semi-volatile compounds.
Application in Characterization: In GC-MS, compounds are first separated based on their boiling points and interaction with the stationary phase in the GC column. tamuc.eduniom.no The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios (m/z) of the fragments provide a unique spectral fingerprint for identification. tamuc.edu For compounds like this compound, which may have limited volatility, chemical derivatization (e.g., silylation) is often employed to convert them into more volatile derivatives suitable for GC analysis. nih.gov While specific GC-MS data for this compound were not found, this technique is broadly applied in the analysis of natural products for identification and quantification, especially when dealing with complex mixtures.
Mechanistic Investigations of Biological Activities Non Clinical Focus
Antimicrobial and Antifungal Mechanisms
Inhibition of Dermatophytic Fungi
Methyl haematommate has demonstrated significant antibiotic activity against dermatophytic fungi. canterbury.ac.nz These fungi, which include species from the genera Trichophyton, Microsporum, and Epidermophyton, are responsible for common superficial infections of the skin, hair, and nails in humans. tasmanmedicaljournal.comebsco.com Research has shown that this compound is effective against both the spores and the growing mycelium of these fungi. canterbury.ac.nz Studies have reported its inhibitory effects on various dermatophytes, highlighting its potential as an anti-dermatophytic agent. canterbury.ac.nzresearchgate.net
Impact on Steroid Biosynthesis in Fungi
A key mechanism behind the antifungal action of this compound involves the disruption of steroid biosynthesis, specifically targeting ergosterol (B1671047) production. canterbury.ac.nz Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity. google.comgoogle.comfrontiersin.org
In studies involving dermatophytes such as Epidermophyton floccosum, Trichophyton mentagrophytes, and Microsporum gypseum, treatment with this compound led to a notable decrease in ergosterol levels. canterbury.ac.nz Chromatographic analysis of treated fungal cells revealed the disappearance of the spot corresponding to ergosterol and the appearance of a new spot identified as squalene (B77637). canterbury.ac.nz Squalene is a precursor in the ergosterol biosynthesis pathway, and its accumulation suggests that this compound inhibits an enzyme downstream of squalene formation, likely squalene epoxidase or a subsequent enzyme in the pathway. canterbury.ac.nzfrontiersin.org This disruption of ergosterol synthesis is a known mechanism for several potent antifungal agents. canterbury.ac.nznih.gov
Disruption of Fungal Cell Wall and Membrane Organization
The interference with steroid biosynthesis by this compound directly leads to significant structural and organizational damage to the fungal cell wall and membrane. canterbury.ac.nz The fungal cell wall is a dynamic structure essential for protecting the fungus from environmental stress and for interacting with the host. nih.govnih.gov
Electron microscopy of M. gypseum macroconidia treated with this compound revealed marked disruption of the internal cytoplasmic organization. canterbury.ac.nz Furthermore, a noticeable thickening of both the cell wall and the cell membrane was observed. canterbury.ac.nz This altered morphology compromises the structural integrity of the fungus, leading to a loss of internal organization and ultimately inhibiting its growth and proliferation. canterbury.ac.nz Spores treated with the compound failed to germinate, demonstrating its fungicidal effect. canterbury.ac.nz
Activity against Oral Bacteria (S. mutans, P. gingivalis)
This compound has also been identified as having inhibitory activity against key oral bacteria implicated in dental caries and periodontal disease. ulaval.ca Specifically, it has shown effectiveness against Streptococcus mutans, a primary causative agent of dental caries, and Porphyromonas gingivalis, a major pathogen in periodontitis. ulaval.caplos.org
P. gingivalis is known to produce volatile sulfur compounds, such as methyl mercaptan, which contribute to oral malodor and tissue destruction. plos.orgmdpi.comnih.gov The ability of this compound to inhibit such pathogenic oral bacteria suggests its potential for applications in oral health. ulaval.ca
In Vitro Cytotoxic and Anticancer Mechanisms
Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7)
This compound has been investigated for its cytotoxic effects on cancer cells, with research indicating it can induce apoptosis, or programmed cell death, in specific cancer cell lines. researchgate.net One of the most studied cell lines in this context is the MCF-7 human breast cancer cell line. researchgate.netresearchgate.net
Studies have shown that this compound can inhibit the growth of MCF-7 cells. researchgate.net Dual staining methods have demonstrated that treatment with the compound leads to early signs of apoptosis in these cells. researchgate.net Further mechanistic studies have indicated that this compound can arrest the cell cycle at the G0/G1 phase, preventing the cells from proceeding to DNA synthesis and division. researchgate.net The induction of apoptosis is a key mechanism for many anticancer agents, and the ability of this compound to trigger this process in MCF-7 cells highlights its potential as a cytotoxic agent. researchgate.netnih.gov The process in MCF-7 cells has been associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.gov
Molecular Interactions with Protein Targets
Mitogen-Activated Protein Kinase-2 (Mnk2) Inhibition and Binding Affinity
Mitogen-activated protein kinase-interacting kinase 2 (Mnk2) is an enzyme implicated in oncogenesis through its role in phosphorylating the eukaryotic initiation factor 4E (eIF4E). The inhibition of Mnk2 is, therefore, an attractive target in cancer therapy. In silico molecular docking studies have been conducted to investigate the potential of this compound to act as a Mnk2 inhibitor. colab.ws
These computational analyses have demonstrated that this compound exhibits a notable binding affinity for the active site of Mnk2. colab.ws The docking score, which indicates the strength of the binding, was calculated to be -7.46 kcal/mol. colab.ws This strong affinity is comparable to that of staurosporine, a known co-crystallized ligand for Mnk2, suggesting that this compound may be a potent inhibitor. colab.ws
The stability of the this compound-Mnk2 complex is maintained through specific molecular interactions. The binding pose reveals that the phenolic hydroxyl group of this compound forms a hydrogen bond with the amino acid residue glutamic acid (GLU-160). colab.ws Additionally, the aryl aldehyde group of the compound establishes another hydrogen bond with methionine-162 (MET-162). colab.ws These interactions anchor the molecule within the ligand-binding site of the Mnk2 protein (PDB ID: 2HW7), indicating its potential role as a Mnk2 inhibitor. colab.ws
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|
| This compound | Mnk2 (PDB ID: 2HW7) | -7.46 | GLU-160, MET-162 |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition and Binding
While this compound has been evaluated for its cytotoxic effects against various cancer cell lines, current research literature does not provide specific evidence of its direct inhibition or binding affinity to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Studies that have investigated compounds isolated from the same natural sources have focused on the EGFR-inhibitory potential of co-occurring metabolites like atraric acid. tandfonline.com
Antioxidant Mechanisms
Free Radical Scavenging Activity (DPPH, Hydroxyl Radicals)
This compound has demonstrated notable antioxidant properties through its ability to scavenge harmful free radicals. Assays using 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), a stable free radical, are commonly employed to evaluate the general antioxidant activity of compounds. researchgate.netbioinformation.net The scavenging activity involves the transfer of a hydrogen atom or an electron to the DPPH radical, leading to its neutralization, which can be observed by a color change from purple to yellow. bioinformation.net this compound has been identified as an active scavenger of DPPH radicals. tandfonline.com
Beyond DPPH, the compound is also effective against other reactive oxygen species (ROS). The hydroxyl radical (•OH) is an extremely reactive species that can cause significant damage to biological molecules. researchgate.net Studies have confirmed that this compound possesses the capacity to scavenge these radicals. plos.org Furthermore, its activity extends to scavenging superoxide (B77818) anion radicals (O₂⁻•). This broad-spectrum radical scavenging ability highlights the compound's potential to mitigate oxidative stress. tandfonline.com
| Compound | Radical Scavenged | Activity Noted |
|---|---|---|
| This compound | DPPH Radical | Active tandfonline.com |
| This compound | Hydroxyl Radical | Active plos.org |
| This compound | Superoxide Anion | Active |
Reduction Capacity and Lipid Peroxidation Inhibition
The antioxidant capabilities of this compound also include a strong reducing power and the ability to inhibit lipid peroxidation. The ferric reducing power assay is used to measure the ability of a compound to donate an electron and reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). This compound has been shown to effectively reduce ferric ions, a capacity that is comparable to other potent antioxidants isolated from lichens. tandfonline.com
Lipid peroxidation is a detrimental chain reaction initiated by free radicals that damages cell membranes by oxidizing polyunsaturated fatty acids. This process can lead to loss of membrane integrity and the formation of secondary toxic products. Research findings demonstrate that this compound is an effective inhibitor of lipid peroxidation. tandfonline.com Its inhibitory activity in this regard is consistent with its free radical scavenging capacity, suggesting that by neutralizing initiating radicals, it can halt the propagation of the lipid peroxidation chain. tandfonline.com
Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) Mechanisms
The antioxidant activity of phenolic compounds like this compound is primarily executed through two main mechanisms: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).
In the HAT mechanism, the antioxidant directly donates a hydrogen atom to a free radical in a single, concerted step. This process is generally favored in non-polar environments and does not involve significant charge separation.
The SPLET mechanism is a two-step process that is more prevalent in polar solvents. It begins with the deprotonation of the phenolic hydroxyl group, forming a phenoxide anion. This is followed by the transfer of an electron from the anion to the free radical. The feasibility of SPLET is dependent on the acidity (pKa) of the antioxidant and the stability of the resulting phenoxide anion.
Cyclic voltammetry studies on this compound have provided insight into its operative antioxidant mechanism. The results indicated a process involving a 2H+/2e− relationship between the protons and electrons transferred. This finding suggests that the compound can effectively donate hydrogen atoms and/or electrons to neutralize free radicals, consistent with the fundamental principles of both HAT and SPLET pathways. The specific dominant mechanism can be influenced by factors such as the nature of the free radical and the polarity of the solvent system.
Enzyme Inhibition Studies (Excluding Human Clinical Context)
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (Competitive Kinetics)
Investigations into the inhibitory effects of this compound on Protein Tyrosine Phosphatase 1B (PTP1B) have yielded conflicting results in the scientific literature. PTP1B is recognized as a significant negative regulator in metabolic signaling pathways.
In a study of metabolites from the Antarctic lichen Lecidella carpathica, this compound was isolated alongside other compounds. tandfonline.com While kinetic analyses demonstrated that two other metabolites from this lichen, hopane-6α,22-diol and brialmontin 1, acted as competitive inhibitors of PTP1B, the study did not report on the kinetic profile of this compound itself. tandfonline.com These competitive inhibitors were shown to likely bind to the active site of the PTP1B enzyme. tandfonline.com
Conversely, a separate investigation of compounds from the Antarctic lichen Stereocaulon alpinum also isolated this compound. kopri.re.kr In the enzyme inhibition assay conducted in this study, this compound did not exhibit any inhibitory activity against PTP1B at concentrations up to 200 μM. kopri.re.kr In contrast, other compounds isolated from the same lichen, such as lobaric acid and two pseudodepsidone-type metabolites, showed dose-dependent inhibition of the enzyme. kopri.re.kr
Due to these contradictory findings, with one study showing no inhibitory effect, there is no conclusive evidence to characterize this compound as a competitive inhibitor of PTP1B. kopri.re.kr Further research would be required to clarify its role, if any, in PTP1B inhibition.
Effects on Photosynthetic Electron Transport and Photophosphorylation in Chloroplasts
Research on lichen metabolites has explored their impact on photosynthesis. However, studies have not attributed the inhibition of photosynthetic electron transport or photophosphorylation directly to this compound.
Inhibition at Water-Splitting Enzyme Level
In a study on metabolites from the lichen Parmotrema tinctorum, other compounds such as lecanorin and gyrophoric acid were found to significantly inhibit the light-dependent synthesis of ATP and to uncouple electron transfer in spinach chloroplasts. acs.org The target for lecanorin was identified at the water-splitting enzyme level. acs.org The same study isolated this compound but did not report it as having these specific effects. acs.org
Disruption of Redox Enzymes in Photosystem II
The aforementioned study on Parmotrema tinctorum also identified that gyrophoric acid's inhibitory action targeted one of the redox enzymes within the electron transport chain of Photosystem II (PSII). acs.org Again, while this compound was isolated from the same lichen, it was not associated with this mechanism of action. acs.org
Phytotoxic and Allelochemical Effects
Inhibition of Seedling Radicle Growth and Germination
This compound has been identified as a phytotoxic agent with significant allelochemical effects. A study involving metabolites isolated from the lichen Parmotrema tinctorum demonstrated that this compound caused significant inhibition of both germination and subsequent radicle growth in the seedlings of two plant species: Amaranthus hypochondriacus and Echinochloa crusgalli. acs.org This identifies the compound as having a clear role in plant-plant chemical interactions.
Interactive Data Table: Phytotoxic Effects of this compound
| Target Species | Observed Effect | Reference |
| Amaranthus hypochondriacus | Significant inhibition of germination and radicle growth | acs.org |
| Echinochloa crusgalli | Significant inhibition of germination and radicle growth | acs.org |
Ecological Roles and Chemo Taxonomic Applications
Contribution to Lichen Ecological Adaptations
Methyl haematommate plays a vital role in the ability of lichens to thrive in some of the planet's most extreme environments. Its functions range from regulating the delicate symbiotic relationship to protecting against environmental stressors.
Lichen substances are believed to play a role in maintaining the balance between the fungal partner (mycobiont) and the photosynthetic partner (photobiont). Some research suggests that these compounds can influence the cell wall permeability of the photobiont, thereby regulating the symbiotic equilibrium. scribd.com While direct evidence for this compound's specific role in this process is still emerging, its presence as a key metabolite suggests it is part of the complex chemical signaling that governs this unique partnership.
Lichens are often exposed to high levels of ultraviolet (UV) radiation. Aromatic substances produced by lichens can absorb this harmful radiation, protecting the photosynthetic algae. scribd.comrsc.org The phenolic structure of this compound makes it a candidate for providing such photoprotective effects, contributing to the lichen's resilience in sun-exposed habitats. researchgate.net The antioxidant properties of many lichen compounds, including those with phenolic groups, further mitigate the oxidative stress caused by UV radiation. researchgate.netdoi.orgjmbfs.org
Lichens are known for their ability to grow on bare rock and other nutrient-poor substrates. This is partly due to the chelating properties of their secondary metabolites, which can bind to mineral ions and extract essential nutrients from the substrate. scribd.comresearchgate.net Phenolic compounds, in general, are known to act as metal chelators, suggesting that this compound may contribute to this vital function, aiding in the lichen's nutrient acquisition. researchgate.netresearchgate.net
Role in Mineral Chelation and Nutrient Acquisition
Chemo-taxonomic Marker for Lichen Species
The unique chemical profiles of lichens, determined by their secondary metabolites, are a valuable tool for their classification and identification, a field known as chemotaxonomy. scribd.comscribd.com
This compound is a commonly found mono-phenolic compound in many species of the lichen genus Stereocaulon. kopri.re.krresearchgate.net Its presence, along with other key compounds like atranorin (B1665829), is considered an important characteristic for the chemotaxonomic identification of species within this genus. kopri.re.krresearchgate.net For example, the chemical profile including this compound helps to verify the chemotaxonomic relationships between related Stereocaulon species. kopri.re.kr
| Research Finding on this compound in Stereocaulon | Reference |
| Identified as a mono-phenolic compound in Stereocaulon caespitosum. | kopri.re.kr |
| Considered a key chemotaxonomic marker for Stereocaulon species along with atranorin. | kopri.re.krresearchgate.net |
| Isolated from Stereocaulon strictum. | researchgate.net |
| Found in Stereocaulon ramulosum and shown to have antifungal properties. | dntb.gov.uanih.govresearchgate.netlandcareresearch.co.nzgoogle.com |
| Its presence is used to help differentiate between various Stereocaulon species. | kopri.re.krresearchgate.net |
Broader Ecological Significance of Lichen Secondary Metabolites
Lichens are renowned for their ability to thrive in a diverse range of habitats, including some of the most extreme environments on Earth. mdpi.com This success is largely attributed to the production of a vast array of secondary metabolites, often referred to as lichen substances. mdpi.commdpi.com These compounds are not essential for the primary growth of the lichen but serve a variety of crucial ecological functions that enhance their survival and competitiveness. researchgate.net While compounds like this compound are products of the lichen symbiosis, they are part of a larger chemical arsenal (B13267) that provides significant advantages. actabiologicaturcica.comnsf.gov.lk The ecological roles of these metabolites are multifaceted, encompassing defensive mechanisms, environmental stress protection, and allelopathic interactions. mdpi.comresearchgate.net
One of the most well-documented roles of lichen secondary metabolites is defense against biotic threats. mdpi.com Many of these compounds exhibit potent anti-herbivore and antimicrobial properties. mdpi.comtnenvis.nic.in For instance, bitter-tasting pulvinic acid derivatives can deter grazing by invertebrates and other animals, while compounds like usnic acid show significant antimicrobial activity, protecting the lichen from pathogenic fungi and bacteria. tnenvis.nic.in
Lichens are frequently exposed to high levels of solar radiation, and their secondary metabolites play a critical role in photoprotection. nih.gov Pigmented compounds located in the lichen's cortex, such as parietin (yellow) and usnic acid (pale yellow), act as light screens, absorbing excess photosynthetically active radiation (PAR) and harmful ultraviolet (UV) radiation. tnenvis.nic.innih.govactabiologicaturcica.com This protects the photosynthetically active photobiont partner from damage. tnenvis.nic.in Even colorless compounds can contribute to photoprotection by increasing the reflectance of the thallus. ukzn.ac.za Beyond UV protection, there is growing evidence that these substances aid in tolerance to other abiotic stresses like desiccation by protecting cell membranes from damage. mdpi.com
Allelopathy, the chemical inhibition of one organism by another, is another significant ecological function of lichen secondary metabolites. mdpi.com These compounds can be leached from the thallus by rain and can inhibit the germination and growth of competing plants, mosses, and even other lichens in their immediate vicinity. mdpi.comdergipark.org.trpreveda.sk This allows lichens to establish and maintain their presence in a given habitat. For example, acids like psoromic, lecanoric, and gyrophoric have been identified as having allelopathic effects. tnenvis.nic.in These interactions can be complex and may influence the structure of entire plant communities, particularly in ecosystems like boreal forests. mdpi.com
The unique and diverse nature of these secondary metabolites also makes them invaluable for chemo-taxonomy, the classification of organisms based on their chemical constituents. scispace.comscielo.br The profile of secondary metabolites is often consistent within a species but varies between different species, even those that are morphologically similar. anbg.gov.au Simple spot tests, where chemical reagents are applied to the lichen thallus to observe a color change, have been a foundational method in lichenology since the 19th century to identify the presence of specific substances. wikipedia.org Modern techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry provide more detailed and accurate "fingerprints" of a lichen's chemical profile, allowing for precise species delimitation and phylogenetic studies. scispace.comscielo.brmdpi.com This chemical information is a fundamental component of modern lichen taxonomy. mdpi.comnih.gov
The table below summarizes some key ecological functions of representative lichen secondary metabolites.
| Ecological Role | Examples of Compounds | Primary Function |
| Anti-Herbivore Defense | Pulvinic acid derivatives | Deterrence of grazing animals and invertebrates through bitter taste. tnenvis.nic.in |
| Antimicrobial Defense | Usnic acid | Inhibition of pathogenic bacteria and fungi. tnenvis.nic.in |
| Light-Screening (UV/PAR) | Parietin, Atranorin, Usnic acid | Absorption of harmful UV radiation and excess light to protect the photobiont. tnenvis.nic.innih.gov |
| Allelopathy | Psoromic acid, Lecanoric acid, Gyrophoric acid | Inhibition of the growth of competing plants and microorganisms. tnenvis.nic.in |
| Desiccation Tolerance | Various metabolites | Reduction of cellular damage from drying and rewetting cycles. mdpi.com |
Structure Activity Relationship Sar Studies
Correlating Structural Features with Observed Biological Activities
Methyl haematommate possesses a specific chemical structure characterized by a methyl ester group attached to a β-orcinol carboxylic acid backbone. ontosight.ai Research indicates that the presence of hydroxyl groups, particularly di-hydroxyl groups, can significantly enhance the antioxidant capacity of compounds, a finding that may extend to this compound given its phenolic nature. mdpi.comresearchgate.net
Studies on lichen polyketides, which include this compound, have shown that mononuclear polyketides are more potent inhibitors of urease compared to depsides, diphenylethers, and dibenzofurans. researchgate.net This suggests that the simpler, non-esterified or non-etherified forms might be more effective for certain enzymatic inhibitions.
This compound has demonstrated various biological activities, as summarized in the table below:
| Biological Activity | Key Findings / Observations | Relevant Structural Features (Inferred) | Source |
| Antioxidant | Demonstrated NOR activity; contributes to antioxidant defense mechanisms. mdpi.com Exhibited antioxidant competences in ABTS free radical scavenging test and minor ferric reducing power. mdpi.comresearchgate.net High free radical scavenging activity through release of H+. researchgate.net | Phenolic hydroxyl groups, particularly di-hydroxyl groups. mdpi.comresearchgate.net Carboxylic acid group close to a phenolic hydroxyl group (for related compounds). researchgate.net | mdpi.commdpi.comresearchgate.netresearchgate.net |
| Antimicrobial | Showed antibacterial activity against Staphylococcus aureus. mdpi.com Exhibited activity against Gram-positive bacteria. researchgate.net | Not explicitly detailed, but likely related to phenolic nature. | mdpi.comresearchgate.net |
| Antidiabetic | Promising potential in antidiabetic assays. nih.govnih.gov Immunomodulatory and antiglycation agent. nih.gov | Not explicitly detailed, but potentially linked to antioxidant properties. nih.govnih.gov | nih.govnih.gov |
| Urease Inhibition | Showed an IC50 value of 46.0 ± 0.6 µM. researchgate.net | Carbonyl oxygen of aldehyde chelates with Ni; C-2-OH forms H-bonding with Ala. researchgate.net | researchgate.net |
| Alpha-glucosidase Inhibition | Potent activity with IC50 value of 48.73 μM. colab.ws | Not explicitly detailed. | colab.ws |
| Cytotoxicity | Exhibited superior IC50 values of 11.1 µg/ml against MCF-7 cells. researchgate.net Displayed early signs of apoptosis in MCF-7 cells. researchgate.net | Not explicitly detailed. | researchgate.net |
Insights from Molecular Docking Simulations
Molecular docking simulations provide valuable insights into the binding mechanisms of this compound with target proteins, helping to explain its observed biological activities at a molecular level.
For urease inhibition, molecular docking studies revealed that the carbonyl oxygen of the aldehyde group in this compound chelates with a nickel ion (Ni 842), and the C-2-OH group forms a hydrogen bond with Alanine (Ala 440) in the enzyme's active site. researchgate.net These interactions are crucial for its inhibitory activity against urease.
In studies evaluating anticancer potential, this compound (identified as HKB-1) showed excellent binding affinity and interaction with the binding site residues of Mitogen-activated protein kinases-2 (Mnk2). researchgate.net The binding affinity was comparable to that of the co-crystallized ligand staurosporine, suggesting its potential as a Mnk2 inhibitor. researchgate.net While atraric acid, another polyphenolic molecule often co-isolated with this compound, has been shown to act as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor by occupying the ATP binding pocket and forming favorable electrostatic and van der Waals interactions with key residues, similar detailed docking insights for this compound with EGFR were not explicitly found in the search results. nih.gov
Comparative Analysis of this compound and Related Derivatives (e.g., Ethyl Haematommate)
Comparing this compound with its related derivatives, such as ethyl haematommate, offers insights into how minor structural modifications can impact biological activity.
In the context of urease inhibition, ethyl haematommate (IC50 = 38.6 ± 0.9 µM) was found to be more potent than this compound (IC50 = 46.0 ± 0.6 µM). researchgate.net This suggests that the ethyl ester group might confer a slightly more favorable interaction with the urease active site compared to the methyl ester.
However, for antiglycation activity, ethyl haematommate was found to be inactive, while this compound and other related compounds like methylorsellinate, methyl-β-orcinol carboxylate, orsellinic acid, and lobaric acid have been reported as immunomodulators, antioxidants, and antiglycation agents. nih.govscribd.com This highlights that the change from a methyl to an ethyl group can lead to a loss of certain activities, emphasizing the specificity of the ester group for particular biological targets.
Comparison of this compound and Ethyl Haematommate Activities:
| Activity | This compound (IC50 / Observation) | Ethyl Haematommate (IC50 / Observation) | Source |
| Urease Inhibition | 46.0 ± 0.6 µM | 38.6 ± 0.9 µM (more potent) | researchgate.net |
| Antiglycation | Reported as active | Inactive | nih.govscribd.com |
| Antioxidant Activity | Reported as active | Not reported as potent | nih.govnih.gov |
This comparative analysis underscores the importance of the ester group in modulating the biological profile of haematommate derivatives.
Future Research Directions and Potential Applications Non Clinical Human
Elucidation of Further Molecular Targets and Signaling Pathways
Research efforts are actively exploring the specific molecular targets and intricate signaling pathways modulated by Methyl haematommate. This compound has demonstrated a notable capacity to influence cellular processes, suggesting its utility as a probe for biochemical investigations.
This compound (often referred to as HKB-1 in some studies) has exhibited anticancer activity, inducing apoptosis in MCF-7 breast cancer cells. researchgate.net Molecular docking studies indicate that this compound interacts with Mitogen-activated protein kinases-2 (Mnk2), suggesting its potential as an Mnk2 inhibitor. researchgate.netresearchgate.net This interaction highlights a specific enzymatic target through which this compound may exert its biological effects, opening avenues for detailed mechanistic studies.
Furthermore, this compound has been identified as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory secondary metabolite, isolated from Antarctic lichens such as Lecidella carpathica. tandfonline.com This inhibitory activity suggests its involvement in the regulation of the insulin (B600854) signaling pathway, given PTP1B's crucial role in insulin signaling. tandfonline.com The compound's ability to inhibit PTP1B in a dose-dependent manner underscores its potential as a tool for studying metabolic regulation. tandfonline.com
Beyond these, preliminary investigations suggest that this compound may also inhibit Epidermal Growth Factor Receptor (EGFR) in ovarian cancer cells, with molecular docking studies supporting its binding interaction with EGFR. scispace.com This broadens the spectrum of potential molecular targets and signaling pathways for future in-depth characterization.
Table 1: Reported Molecular Targets and Inhibitory Activities of this compound
| Target | Activity | IC50 Value (µM) | Reference |
| Mnk2 | Inhibition | Not explicitly stated, but excellent binding affinity reported | researchgate.netresearchgate.net |
| PTP1B | Inhibition | Not explicitly stated for this compound, but related compounds showed 3.7, 14.0, and 51.5 µM | tandfonline.com |
| EGFR | Inhibition | Not explicitly stated for this compound, but molecular docking supports interaction | scispace.com |
Development of Novel Analytical Methods for Complex Matrices
The accurate identification and quantification of this compound within complex biological and environmental matrices are crucial for its research and application. Current analytical methodologies provide a foundation, but future research aims to enhance their sensitivity, specificity, and efficiency.
High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection has been successfully employed for the determination of this compound (referred to as methyl b-orcinolcarboxylate, MBO) and its analogue, ethyl haematommate, in various lichen species. researchgate.net This method is particularly valuable for addressing the challenges of coelution from other components present in complex biological samples by utilizing PDA spectral data acquisition. researchgate.net
Further advancements in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been instrumental in validating the enzymatic halogenation of this compound. researchgate.net This demonstrates the utility of advanced mass spectrometry in analyzing chemically modified forms of the compound, which is vital for understanding its metabolic pathways and potential derivatives. The development of such methods is essential for both basic research and for quality control in the production of this compound and its analogues.
Bioprospecting and Sustainable Production Strategies
This compound is a secondary metabolite predominantly found in lichens, symbiotic organisms comprising fungi and algae. researchgate.netcanterbury.ac.nz This natural origin necessitates a focus on sustainable sourcing and production strategies to ensure its long-term availability for research and potential applications.
Bioprospecting initiatives are critical for discovering new sources of this compound and other bioactive compounds from diverse terrestrial biodiversity, including lichens. europa.eufundsforngos.org These efforts aim to enhance the understanding of natural resources and their valorization while minimizing pressure on in situ biodiversity. europa.eu
Future research will focus on developing improved sustainable exploitation, cultivation, and processing methods. This includes exploring in vitro cultivation techniques for lichen components or the specific fungal/algal symbionts responsible for this compound production. Biotechnological approaches, such as the enzymatic synthesis of this compound or its derivatives, represent a promising avenue for sustainable production. For instance, studies on the enzymatic halogenation of this compound by lichen flavin-dependent halogenases from Dirinaria sp. highlight the potential for biocatalysis as a green alternative for producing chemically diverse compounds. researchgate.netresearchgate.netresearchgate.net This approach offers a pathway to produce this compound and its analogues with reduced environmental impact, aligning with principles of green chemistry and sustainable resource management. researchgate.net
Exploration of this compound and Analogues in Agrochemical Research (e.g., Herbicides, Biopesticides)
The biological activities of this compound suggest its potential utility in agrochemical research, particularly as a biopesticide. Its demonstrated antifungal properties make it a candidate for developing novel biofungicides.
This compound has shown preferential antifungal activity against dermatophytes, a group of pathogenic fungi. canterbury.ac.nz Studies indicate that it can affect ergosterol (B1671047) biosynthesis in fungi, a crucial pathway for fungal cell membrane integrity, thereby inhibiting fungal growth and spore germination. canterbury.ac.nz This specific mode of action positions this compound as a promising natural compound for developing targeted antifungal agents.
The broader field of biopesticide research is actively seeking natural substances, including plant secondary metabolites, as environmentally friendly alternatives to conventional chemical pesticides. mdpi.com Given that this compound is a lichen secondary metabolite with proven antifungal capabilities, it aligns well with the objectives of developing biopesticides that offer effective pest control with reduced environmental impact. canterbury.ac.nzmdpi.com Further research is warranted to evaluate its efficacy against a wider range of agricultural fungal pathogens and to develop stable and effective formulations for field applications.
Role in Basic Biochemical and Enzymatic Research Tools
This compound holds significant promise as a tool in basic biochemical and enzymatic research due to its distinct chemical structure and observed biological interactions. Its utility extends to probing enzyme mechanisms, studying metabolic pathways, and facilitating the synthesis of novel compounds.
As a compound of interest in chemical biology, this compound can serve as a valuable substrate for studying the activity and specificity of various enzymes. nih.gov For instance, its use as a substrate in enzymatic halogenation studies with lichen flavin-dependent halogenases has provided insights into biocatalysis and the functional characterization of these enzymes. researchgate.netresearchgate.net This demonstrates its direct application in understanding enzyme kinetics, reaction mechanisms, and the biosynthesis of natural products.
Furthermore, the compound's ability to interact with specific molecular targets, such as Mnk2 and PTP1B, positions it as a chemical probe for dissecting complex cellular signaling pathways. researchgate.nettandfonline.com Researchers can utilize this compound to perturb these pathways and observe the downstream effects, thereby elucidating the roles of these enzymes and pathways in various biological processes. Its well-defined chemical structure also makes it an ideal reference compound for developing and validating new analytical methods in metabolomics and natural product chemistry.
Q & A
Basic Research Questions
Q. What are the standard methods for isolating methyl haematommate from lichen sources, and how can purity be validated?
- This compound is typically isolated via acetone extraction of lichen thalli (e.g., Ramalina leiodea or Parmotrema cristiferum), followed by chromatographic separation techniques such as column chromatography. Purity is confirmed using spectral data (NMR, MS) and HPLC analysis . For validation, compare retention times and spectral profiles with reference standards, as described in studies on lichen metabolites .
Q. What are the primary biological activities reported for this compound, and what assay systems were used?
- This compound exhibits antifungal activity against plant pathogens (e.g., Fusarium spp.) in disk diffusion assays , antioxidant properties via DPPH/ABTS radical scavenging, and antiproliferative effects on cancer cell lines (e.g., HeLa, A549) using MTT assays . Ensure assay protocols include positive controls (e.g., ascorbic acid for antioxidants) and standardized cell viability measurements .
Q. How can researchers optimize analytical methods (e.g., LC) for quantifying this compound in complex lichen extracts?
- Use reversed-phase LC with UV detection at 254 nm, as validated for lichen polyphenols. Calibration curves should span 0.1–100 µg/mL, with precision (RSD < 5%) and recovery rates (>90%) assessed using spiked samples. Column choice (C18) and mobile phase (methanol:water with 0.1% formic acid) are critical for resolving this compound from co-eluting compounds like orsellinic acid derivatives .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be resolved?
- Discrepancies may arise from variations in lichen sources, extraction solvents, or bioassay models. For example, antifungal activity in Stereocaulon ramulosum extracts vs. antiproliferative effects in Ramalina leiodea could reflect differences in secondary metabolite synergies. Conduct comparative studies using standardized extracts and orthogonal assays (e.g., microdilution for MIC values) to isolate compound-specific effects .
Q. What experimental designs are recommended to explore structure-activity relationships (SAR) for this compound derivatives?
- Synthesize analogs with modifications to the phenolic hydroxyl or methyl ester groups. Test derivatives in bioassays (e.g., antifungal, antioxidant) to identify critical functional groups. Use computational tools (e.g., molecular docking) to predict binding affinities to targets like α-glucosidase or fungal cytochrome P450 enzymes, as demonstrated in related lichen metabolite studies .
Q. How can researchers address stability challenges in this compound during long-term pharmacological studies?
- Perform stability studies under varying pH, temperature, and light conditions. For example, store samples at −80°C in amber vials to prevent degradation. Monitor stability via periodic LC-MS analysis and quantify degradation products (e.g., haematommic acid) to establish shelf-life parameters .
Q. What strategies are effective for integrating this compound into combination therapies (e.g., with other lichen metabolites)?
- Screen synergistic effects using checkerboard assays or isobologram analysis. For example, ethyl haematommate and haematommic acid in Ramalina leiodea showed enhanced antioxidant and antiproliferative activities . Validate synergy mechanisms via transcriptomic or metabolomic profiling to identify pathway interactions .
Methodological Notes
- Data Reproducibility : Always report lichen collection locations, voucher specimen details, and extraction protocols to ensure reproducibility .
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for bioactivity comparisons, and include power analysis in study design .
- Ethical Compliance : For in vitro studies involving human cell lines, adhere to institutional biosafety guidelines and declare ethical approvals in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
